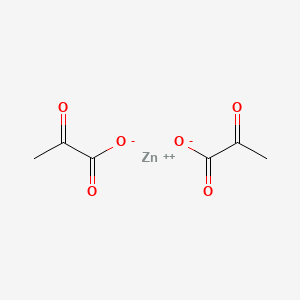

zinc;2-oxopropanoate

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

zinc;2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O3.Zn/c2*1-2(4)3(5)6;/h2*1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRKSSSORHJPQI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].CC(=O)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24887-16-9 | |

| Record name | Zinc pyruvate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24887-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Structural Elucidation of Zinc;2 Oxopropanoate Complexes

Methodological Advances in Zinc;2-oxopropanoate Synthesis

The preparation of zinc;2-oxopropanoate can be achieved through various synthetic routes, with ongoing efforts to optimize reaction conditions, particularly in aqueous systems.

Reaction Pathways for Zinc;2-oxopropanoate Formation

The fundamental reaction for forming zinc;2-oxopropanoate involves the interaction between a zinc salt and pyruvic acid. A common method is the reaction of zinc salts of organic acids with pyruvic acid. google.com For instance, zinc acetate (B1210297) dihydrate can be reacted with pyruvic acid. google.com In this process, the pyruvate (B1213749) anion, which can exist as both 2-oxopropionate and its hydrated form, 2,2-dihydroxypropionate, coordinates with the zinc cation. google.com The resulting complex typically has a molar ratio of pyruvate to zinc of approximately 2:1. google.com

Another pathway involves the zinc-catalyzed decarboxylation of oxaloacetate, which proceeds through a transient zinc-pyruvate enolate intermediate. rsc.org This intermediate can then be trapped by pyruvate to form a dimer, providing evidence for the existence of the enolate in the reaction pathway. rsc.org

Optimization of Synthetic Conditions for Aqueous Systems

Significant efforts have been made to optimize the synthesis of zinc;2-oxopropanoate in aqueous environments to produce water-soluble forms of the complex. google.com Key parameters that are controlled during the synthesis include temperature, reaction time, and the choice of solvent or diluent. google.com

The reaction is preferably carried out at temperatures ranging from -20 to +90°C, with a more optimal range being 10 to 50°C. google.com For example, adding zinc acetate dihydrate to pyruvic acid at 40°C and stirring for several hours can yield zinc pyruvate monohydrate. google.com The product can then be isolated by filtration and washing with a suitable solvent like ethyl acetate. google.com The synthesis can also be designed to produce different hydrates of zinc pyruvate, such as the trihydrate, by adjusting the reaction and work-up conditions. google.com The use of green synthesis methods, employing aqueous plant extracts, has also been explored for the production of zinc-containing nanoparticles, highlighting a move towards more environmentally benign synthetic routes. healthbiotechpharm.orgresearchgate.net

Comparative Analysis of Classical vs. Modern Synthetic Approaches

Classical synthetic approaches for zinc;2-oxopropanoate typically involve straightforward reactions of zinc salts with pyruvic acid in organic or aqueous media. google.com These methods are effective in producing the desired complex, often as a precipitate that can be easily isolated. google.com

Spectroscopic and Diffraction-Based Characterization of Zinc;2-oxopropanoate Structures

A variety of spectroscopic and diffraction techniques are employed to determine the structure of zinc;2-oxopropanoate complexes, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool for analysis in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy, including both proton (¹H) and other nuclei like ⁶⁷Zn, is instrumental in elucidating the structure of zinc complexes in solution. google.comhuji.ac.il While ⁶⁷Zn NMR is possible, it is a low sensitivity nucleus, making ¹H NMR a more common and accessible technique for routine characterization. huji.ac.il

Proton NMR (¹H NMR) spectroscopy is a key method for characterizing zinc;2-oxopropanoate in solution, particularly in aqueous media like D₂O. google.com The ¹H NMR spectrum provides valuable information about the chemical environment of the protons in the molecule.

In a D₂O solution, zinc pyruvate exhibits distinct signals corresponding to the methyl protons of the different forms of the pyruvate anion present in the equilibrium. google.com A singlet is observed for the methyl protons of the 2-oxopropanoate form (CH₃—CO), and another singlet appears for the methyl protons of the hydrated 2,2-dihydroxypropionate form (CH₃—C(OH)₂). google.com The integration of these signals can provide information about the relative amounts of each species in the solution. rsc.org

Detailed research findings from ¹H NMR analysis of zinc;2-oxopropanoate in D₂O are presented in the table below.

| Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |

| 2.42 | s | 3H, CH₃—CO | google.com |

| 1.54 | s | 3H, CH₃—C(OH)₂ | google.com |

Table 1: ¹H NMR Data for Zinc;2-oxopropanoate in D₂O

This data is crucial for confirming the presence of the pyruvate ligand in both its keto and hydrated forms when complexed with zinc in an aqueous solution. google.com

Chlorine-35 (³⁵Cl) NMR Studies on Zinc-Pyruvate Kinase Complexes

Chlorine-35 Nuclear Magnetic Resonance (NMR) has been utilized as a probe to investigate the interaction between zinc ions and pyruvate kinase. researchgate.netacs.orgcapes.gov.br Studies have successfully determined the number of zinc ions that bind to each molecule of pyruvate kinase. Research by Cottam and Ward demonstrated that approximately 4.17 ± 0.2 zinc ions bind per molecule of the enzyme. researchgate.net

These ³⁵Cl-NMR studies also provided insights into the binding affinity, revealing that all four binding sites on the pyruvate kinase molecule appear to have the same association constant, which was determined to be 0.81 ± 0.07 x 10⁵ M⁻¹. researchgate.net The technique relies on the principle that the relaxation rate of the ³⁵Cl nucleus is sensitive to its environment, including its proximity to paramagnetic centers and its involvement in macromolecular complexes. openmedscience.com

Magnesium-25 (²⁵Mg) NMR in Divalent Metal Binding Site Analysis

Magnesium-25 (²⁵Mg) NMR spectroscopy serves as a valuable tool for examining the binding sites of divalent metals in enzymes such as pyruvate kinase. researchgate.netresearchgate.netacs.org This technique allows for the direct observation of the interaction between the ²⁵Mg²⁺ ion and the enzyme. researchgate.net

In studies involving rabbit muscle pyruvate kinase, ²⁵Mg NMR has been used to understand the interactions of activating cations with their respective binding sites on the enzyme. researchgate.netacs.org The quadrupolar nature of the ²⁵Mg nucleus makes its NMR parameters, such as the transverse relaxation rate (1/T₂), highly sensitive to the symmetry and dynamics of the binding site. This sensitivity provides detailed information about the coordination environment of the magnesium ion within the enzyme-substrate complex. researchgate.net

| NMR Technique | Analyte | Key Findings | Reference |

| ³⁵Cl-NMR | Zinc-Pyruvate Kinase Complexes | 4.17 ± 0.2 zinc ions bind per pyruvate kinase molecule; Association constant of 0.81 ± 0.07 x 10⁵ M⁻¹. | researchgate.net |

| ²⁵Mg-NMR | Divalent Metal Binding Sites in Pyruvate Kinase | Provides insights into the interaction of activating cations with their binding sites. | researchgate.netacs.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. mvpsvktcollege.ac.inwiley.com In the context of zinc;2-oxopropanoate and related complexes, IR spectroscopy can confirm the coordination of the pyruvate ligand to the zinc center.

The IR spectrum of a coordination complex involving pyruvate would show characteristic absorption bands. For instance, in a related study where pyruvate was transformed into oxalate (B1200264), the resulting zinc coordination polymer exhibited specific IR bands. d-nb.info The analysis of the spectrum helps in identifying key vibrational modes, such as the stretching and bending of C=O, C-O, and C-C bonds within the pyruvate moiety, as well as vibrations associated with the zinc-oxygen bonds. mvpsvktcollege.ac.inlibretexts.org

A representative IR spectrum for an oxalato-bridged zinc coordination polymer formed from pyruvate shows notable peaks at various wavenumbers, indicating the presence of specific functional groups. d-nb.info

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3476.8 | O-H stretching (water of hydration) |

| 3135.4 | C-H stretching (aromatic/imidazole) |

| 1671.3, 1651.6, 1600.2 | C=O and C=C stretching |

| 1544.9, 1504.8 | N-H bending and C=N stretching |

| 1423.6, 1382.7 | C-H bending |

| 1320.1 | C-O stretching |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Differentiation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. advancechemjournal.com It is widely employed to assess the purity of chemical compounds and to differentiate between isomers. walshmedicalmedia.comkromasil.com

For zinc;2-oxopropanoate, HPLC can be utilized to ensure the purity of a synthesized batch by separating the main compound from any unreacted starting materials, byproducts, or degradation products. advancechemjournal.comvscht.cz The choice of the stationary phase, mobile phase, and detector is crucial for achieving optimal separation. vscht.cz Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of a wide range of organic molecules. walshmedicalmedia.com

Furthermore, if isomers of a zinc;2-oxopropanoate complex exist, for example, due to different coordination geometries (e.g., cis/trans isomers), HPLC can be a valuable tool for their separation and quantification. walshmedicalmedia.com Chiral HPLC, which uses a chiral stationary phase, can be employed to separate enantiomers if the complex is chiral. walshmedicalmedia.com

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Coordination Modes in Zinc;2-oxopropanoate Complexes

In zinc;2-oxopropanoate complexes, the pyruvate ligand can coordinate to the zinc(II) ion in several ways. X-ray crystallography has been instrumental in identifying these coordination modes. researchgate.netuu.nl The zinc(II) ion, having a d¹⁰ electron configuration, exhibits flexible stereochemistry, commonly adopting tetrahedral, square pyramidal, trigonal bipyramidal, or octahedral geometries. researchgate.net

Studies on related zinc complexes have shown various coordination environments. For example, in some complexes, the ligand coordinates in a tridentate, tripodal N,N,O fashion. d-nb.info In others, a bridging coordination mode is observed where the ligand binds to two different zinc atoms. d-nb.infouu.nl The carboxylate group of the pyruvate can act as a monodentate or bidentate ligand, and can also bridge multiple metal centers. researchgate.netmdpi.com

Structural Analysis of Oxalato-Bridged Zinc Coordination Polymers

A fascinating transformation of pyruvate to oxalate has been observed in the presence of a specific zinc complex, leading to the formation of an oxalato-bridged zinc coordination polymer. d-nb.inforesearchgate.net The structure of this polymer, specifically [Zn₂(MIm₂Pr)₂(ox)]·6H₂O, was determined by X-ray crystal structure determination. researchgate.net

Biochemical and Enzymatic Mechanisms of Zinc;2 Oxopropanoate

Role in Zinc-Dependent Metalloenzymes and Enzyme Activity Modulation

Zinc ions are indispensable for the catalytic activity and structural integrity of numerous enzymes, termed metalloenzymes. Zinc;2-oxopropanoate serves as a source of zinc ions, thereby influencing the activity of these enzymes.

Interactions with Pyruvate (B1213749) Kinase: Activation and Inhibition Kinetics

Pyruvate kinase is a pivotal enzyme in the glycolytic pathway, catalyzing the final step which involves the transfer of a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to adenosine (B11128) diphosphate (B83284) (ADP), yielding pyruvate and adenosine triphosphate (ATP). The activity of pyruvate kinase is subject to regulation by various factors, including metal ions.

Research has demonstrated that zinc ions can inhibit the M-type isozyme of pyruvate kinase. researchgate.netnih.gov The inhibitory effect of zinc on muscle-type pyruvate kinase has been analyzed to understand its cytotoxic effects. nih.gov The inhibition by Zn²⁺ is complex, exhibiting different kinetics with respect to the enzyme's substrates. researchgate.netnih.gov

Specifically, zinc inhibits pyruvate kinase uncompetitively with respect to the substrate phosphoenolpyruvate (PEP) and competitively with respect to adenosine diphosphate (ADP). researchgate.netnih.gov Kinetic analyses have shown that Zn²⁺ likely forms a complex with ADP (ZnADP), which then acts as the inhibitory species. researchgate.netnih.gov This ZnADP complex can bind to the ADP-binding site of the free enzyme, leading to competitive inhibition, or to the ADP-site of the enzyme-PEP complex, resulting in uncompetitive inhibition. researchgate.netnih.gov The inhibition of pyruvate kinase by zinc can lead to a decrease in the glycolytic flux. nih.gov

| Enzyme | Inhibitor | Substrate | Type of Inhibition | Inhibition Constant (Ki) |

| Pyruvate Kinase (M-type isozyme) | Zn²⁺ (as ZnADP complex) | ADP | Competitive | 1.4 µM researchgate.netnih.gov |

| Pyruvate Kinase (M-type isozyme) | Zn²⁺ (as ZnADP complex) | PEP | Uncompetitive | 2.6 µM researchgate.netnih.gov |

This table summarizes the kinetic parameters of pyruvate kinase inhibition by zinc ions.

Zinc;2-oxopropanoate as a Constituent in Enzyme Systems

As a compound that provides zinc, zinc;2-oxopropanoate is integral to the function of various enzyme systems that are dependent on this metal ion.

Superoxide (B77818) dismutase (SOD) is a critical antioxidant enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. The copper-zinc superoxide dismutase (Cu,Zn-SOD) isoform relies on both copper and zinc for its activity and stability. Zinc plays a structural role in stabilizing the enzyme. plos.org

Direct studies on zinc pyruvate have demonstrated its modulatory effect on superoxide dismutase activity. Specifically, zinc pyruvate has been shown to inhibit the release of superoxide radicals. google.com An inhibition constant (Ki) for this effect has been determined, highlighting the direct interaction of the compound with processes related to superoxide production. google.com

| Enzyme System | Compound | Effect | Inhibition Constant (Ki) |

| Superoxide Radical Release | Zinc Pyruvate | Inhibition | 550 ± 25 mM google.com |

This table presents the inhibition constant of zinc pyruvate on superoxide radical release.

Both DNA and RNA polymerases are zinc-dependent metalloenzymes, crucial for the processes of DNA replication and transcription, respectively. google.comtermedia.pl Zinc ions are essential for the structural integrity and function of these enzymes. nih.govwikipedia.org In RNA polymerase, zinc is believed to be involved in the initiation of RNA synthesis. nih.gov The stability of RNA polymerase I, for instance, is tightly coupled to the availability of zinc. researchgate.net While direct kinetic data for the interaction of zinc;2-oxopropanoate with these polymerases is not extensively detailed in available literature, the compound's ability to supply zinc makes it a relevant factor in their functionality. The proper functioning of these enzymes is contingent on adequate zinc levels, which can be influenced by the bioavailability of zinc from compounds like zinc pyruvate.

Carboxypeptidases are a group of proteolytic enzymes that hydrolyze peptide bonds at the C-terminal end of a peptide or protein. Many carboxypeptidases are zinc metalloenzymes, where the zinc ion is directly involved in the catalytic mechanism. proteopedia.orgwikipedia.org For example, in carboxypeptidase A, the zinc ion is coordinated by amino acid residues in the active site and plays a crucial role in catalysis. proteopedia.org Excess zinc ions have been shown to act as a competitive inhibitor for carboxypeptidase A. nih.gov

Dehydrogenases are a broad class of enzymes that catalyze the oxidation of a substrate by transferring one or more hydrides (H⁻) to an acceptor, usually NAD⁺/NADP⁺ or a flavin coenzyme such as FAD or FMN. Several dehydrogenases are zinc-dependent. For instance, alcohol dehydrogenase contains zinc ions that are vital for its catalytic activity. researchgate.netcathdb.info Lipoamide dehydrogenase, a component of the α-ketoglutarate dehydrogenase complex, is strongly inhibited by Zn²⁺. nih.gov The inhibitory mechanism involves the binding of zinc to the reduced catalytic thiols of the enzyme. nih.gov

DNA and RNA Polymerase Functionality

Participation in Core Metabolic Pathways and Bioenergetic Processes

Zinc;2-oxopropanoate, by providing both zinc and pyruvate, can influence core metabolic pathways and bioenergetic processes. Pyruvate is a central hub in metabolism, positioned at the intersection of glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. Zinc, in turn, modulates the activity of key enzymes within these pathways.

Zinc facilitates the transport of pyruvate into the mitochondria, which is a critical step for its entry into the TCA cycle for complete oxidation and efficient ATP production. nih.gov The pyruvate dehydrogenase complex (PDHC), which converts pyruvate to acetyl-CoA, is a key regulatory point. Studies have shown that zinc can inhibit the PDHC in a concentration-dependent manner. nih.gov Zinc also influences other enzymes in the TCA cycle and glycolysis. nih.gov

The bioenergetic status of a cell is intricately linked to these metabolic pathways. By influencing the flux through glycolysis and the TCA cycle, zinc;2-oxopropanoate can have a significant impact on cellular energy production. The availability of pyruvate from zinc;2-oxopropanoate can directly fuel the TCA cycle, while the zinc component can modulate the enzymatic machinery that governs these central metabolic routes.

Pyruvate as an Intermediate in Cellular Energy Generation

Cellular energy, primarily in the form of adenosine triphosphate (ATP), is generated through a series of metabolic pathways. Glycolysis, the initial stage, is a ten-step enzymatic process that breaks down one molecule of glucose into two molecules of pyruvate. iit.edufiveable.me This process occurs in the cytoplasm and results in a net production of two ATP molecules and two molecules of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). iit.edufiveable.me

Under aerobic conditions, the pyruvate molecules are transported into the mitochondrial matrix. microbenotes.com Here, they undergo oxidative decarboxylation, a reaction catalyzed by the pyruvate dehydrogenase complex, to form acetyl-coenzyme A (acetyl-CoA). libretexts.org This conversion serves as a critical link between glycolysis and the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle). microbenotes.comlibretexts.org

The Krebs cycle is a series of eight enzyme-catalyzed reactions within the mitochondria that completely oxidizes acetyl-CoA. microbenotes.comlibretexts.org For each molecule of acetyl-CoA that enters the cycle, the key events include its condensation with oxaloacetate to form citrate, a series of redox reactions, and the release of two molecules of carbon dioxide. microbenotes.com The primary output of the Krebs cycle is not direct ATP synthesis (only one molecule of GTP, equivalent to ATP, is produced per turn), but rather the generation of high-energy electron carriers: three molecules of NADH and one molecule of flavin adenine dinucleotide (FADH₂). fiveable.melibretexts.org These carriers donate their electrons to the electron transport chain, driving oxidative phosphorylation, the main process of ATP production in aerobic respiration. libretexts.orgmdpi.com Thus, pyruvate stands as a pivotal intermediate, channeling the products of glycolysis into the more efficient energy-extracting machinery of the Krebs cycle. microbenotes.com

Zinc;2-oxopropanoate Influence on Glycolysis and the Krebs Cycle

The individual components of zinc;2-oxopropanoate—zinc and pyruvate—exert significant, and sometimes opposing, influences on the core pathways of energy metabolism.

Zinc's role is complex and concentration-dependent. At certain physiological levels, zinc may act as a stimulant for glycolysis by activating enzymes like phosphofructokinase (PFK). mdpi.commdpi.com It is also reported to facilitate the transport of pyruvate into the mitochondria, a crucial step for initiating the Krebs cycle. researchgate.netresearchgate.net However, at higher or toxic concentrations, zinc can be disruptive. It has been shown to inhibit key glycolytic enzymes, including phosphofructokinase and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.comnih.govnih.gov This inhibition can lead to an accumulation of glycolytic intermediates, such as fructose-1,6-bisphosphate (FBP) and dihydroxyacetone phosphate (DHAP), and a decrease in cellular NAD+ levels, which is essential for GAPDH function. mdpi.comjneurosci.org Similarly, zinc can inhibit enzymes within the Krebs cycle, such as the α-ketoglutarate dehydrogenase complex and mitochondrial aconitase. mdpi.com

Pyruvate, on the other hand, can counteract the inhibitory effects of excess zinc. When zinc impairs glycolysis and depletes NAD+, the addition of pyruvate can help regenerate NAD+ through its conversion to lactate (B86563) by lactate dehydrogenase. mdpi.comjneurosci.org This restoration of NAD+ levels can alleviate the inhibition of GAPDH and support continued ATP production. jneurosci.orgnih.gov By serving as a direct fuel for the Krebs cycle (after conversion to acetyl-CoA), pyruvate can bypass the zinc-induced block in glycolysis, thereby sustaining mitochondrial respiration and energy generation. mdpi.comnih.gov Studies on cultured neuronal and pancreatic cells have demonstrated that pyruvate protects against zinc-induced cell death by preventing the depletion of NAD+ and ATP. jneurosci.orgnih.govarvojournals.org

Table 1: Influence of Zinc on Key Enzymes in Cellular Respiration

| Metabolic Pathway | Enzyme | Effect of Zinc | Source(s) |

| Glycolysis | Phosphofructokinase (PFK) | Stimulatory or Inhibitory (concentration-dependent) | mdpi.commdpi.comnih.gov |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Inhibitory | mdpi.comnih.govnih.gov | |

| Pyruvate Kinase | Inhibitory | nih.govresearchgate.net | |

| Krebs Cycle | Pyruvate Dehydrogenase Complex (PDHC) | Inhibitory | mdpi.com |

| Mitochondrial Aconitase | Inhibitory | mdpi.com | |

| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Inhibitory | mdpi.com | |

| Lactate Metabolism | Lactate Dehydrogenase | Zinc-dependent enzyme | oup.com |

Regulation of Cellular Bioenergetics by Zinc;2-oxopropanoate

Cellular bioenergetics, the management of energy flow through metabolic pathways, is intricately regulated by the interplay of substrates, cofactors, and signaling molecules. nih.govmdpi.com The compound zinc;2-oxopropanoate influences this regulation primarily through the combined actions of its constituents on mitochondrial function and ATP synthesis.

Zinc is essential for maintaining mitochondrial homeostasis and efficient energy production. researchgate.netresearchgate.net It is a required cofactor for over 200 enzymes, including some involved in carbohydrate metabolism. google.com However, disruptions in zinc homeostasis can severely impair bioenergetics. Excess intracellular zinc can inhibit multiple points in glycolysis and the Krebs cycle, leading to a rapid decline in ATP levels. mdpi.comnih.govnih.gov This energy failure is a key mechanism of zinc-induced cytotoxicity. jneurosci.orgnih.gov The inhibition of glycolysis by zinc leads to a decrease in the production of pyruvate and NADH, starving the mitochondria of necessary fuel. jneurosci.org

Pyruvate plays a crucial role in stabilizing cellular bioenergetics, particularly in the face of metabolic stress induced by zinc. By providing an alternative energy source that enters the metabolic pathway downstream of the zinc-inhibited glycolytic steps, pyruvate can restore mitochondrial function. nih.gov Research has shown that pyruvate administration inhibits zinc-induced necrosis in pancreatic islet cells by preventing the depletion of intracellular ATP. nih.gov Similarly, in cultured cortical neurons, pyruvate attenuates zinc-induced death by normalizing cellular levels of NAD+ and supporting energy production. jneurosci.org Therefore, the zinc;2-oxopropanoate compound contains both a potential disruptor (zinc) and a potent stabilizer (pyruvate) of cellular bioenergetics. This internal balancing act suggests a mechanism for regulating energy metabolism, where the pyruvate component can mitigate the potential negative effects of the zinc ion on ATP production. nih.gov

Synergistic Biochemical Effects of Zinc;2-oxopropanoate

Enhanced Biochemical Actions Compared to Individual Ionic Components

Research indicates that the compound zinc;2-oxopropanoate exhibits synergistic actions that lead to significant advantages compared to the administration of its individual components, zinc and pyruvate, separately. google.com A key finding from patent literature highlights a substantial difference in the therapeutic index, a measure of efficacy relative to toxicity. When zinc and pyruvate were added sequentially to cell cultures, the therapeutic index was recorded at 250 (if zinc was added first) or 340 (if pyruvate was added first). google.com In contrast, the administration of the zinc pyruvate compound itself demonstrated a much higher therapeutic index, suggesting a more potent beneficial effect with lower associated toxicity. google.com

This enhancement implies that the biochemical effects of the unified compound are greater than the sum of its parts. The synergistic action extends to its antioxidant capabilities, where zinc pyruvate shows a pronounced effect in reducing active oxygen radicals and hydroxyl radicals, particularly in inflammatory processes. google.com This suggests that the compound structure allows for a more efficient or potent interaction with cellular systems than when the ions are delivered individually. google.com

Table 2: Comparative Therapeutic Index of Zinc Pyruvate vs. Individual Components

| Substance Administered | Observed Therapeutic Index | Source(s) |

| Zinc (Zn²⁺) followed by Pyruvate | 250 | google.com |

| Pyruvate followed by Zinc (Zn²⁺) | 340 | google.com |

| Zinc Pyruvate Compound | Significantly higher than sequential administration | google.com |

Mechanisms Underlying Synergistic Potentiation

The synergistic potentiation of zinc;2-oxopropanoate appears to stem from the direct counteraction of zinc's cytotoxic mechanisms by the pyruvate component at the cellular level. One of the primary toxic effects of excess zinc is the disruption of energy metabolism by inhibiting glycolysis, which leads to a critical loss of NAD+ and subsequent ATP depletion. jneurosci.orgnih.gov

The pyruvate within the compound provides a direct remedy for this metabolic crisis. It can be readily utilized by the cell to regenerate NAD+ from NADH and can also enter the Krebs cycle as acetyl-CoA, bypassing the zinc-induced enzymatic blocks in glycolysis. mdpi.comjneurosci.orgnih.gov This action restores the cell's ability to produce ATP, thus preventing energy failure and subsequent cell death. nih.govnih.gov The presence of both components in a single molecular complex may facilitate more effective intracellular delivery or co-localization, ensuring that the protective pyruvate is available precisely where zinc might exert its disruptive effects.

Furthermore, a synergistic effect has been noted in the reduction of oxidative stress. google.com While zinc is a component of the antioxidant enzyme copper/zinc-superoxide dismutase and has structural roles in stabilizing membranes against oxidative damage nih.govgoogle.com, pyruvate is a known scavenger of reactive oxygen species (ROS) like hydrogen peroxide. arvojournals.org The combined compound may therefore offer a two-pronged defense against oxidative damage, inhibiting both the formation and propagation of harmful radicals more effectively than either component alone. google.com This dual action—stabilizing energy metabolism and combating oxidative stress—likely underpins the observed synergistic biochemical effects of zinc;2-oxopropanoate.

Cellular and Molecular Roles of Zinc;2 Oxopropanoate

Oxidative Stress Mitigation and Antioxidative Defense Mechanisms

Zinc;2-oxopropanoate is instrumental in shielding cells from the detrimental effects of oxidative stress through a variety of mechanisms. These include the direct neutralization of harmful reactive molecules, the suppression of radical-producing enzymes, and the safeguarding of cellular structures from oxidative harm.

Scavenging of Active Oxygen and Hydroxyl Radicals by Zinc;2-oxopropanoate

Zinc;2-oxopropanoate is recognized as an efficient scavenger of reactive oxygen species (ROS), including the highly damaging hydroxyl radicals. google.com Pyruvate (B1213749), a central molecule in cellular energy metabolism, is a known powerful antioxidant capable of directly neutralizing ROS like hydrogen peroxide and hydroxyl radicals. medchemexpress.com The zinc component further bolsters this antioxidant capacity by stimulating the production of metallothioneins, proteins that are adept at neutralizing hydroxyl radicals. nih.gov

Research has confirmed that zinc-containing compounds can curb the formation of hydroxyl radicals. nih.gov For example, in laboratory settings, zinc methionine was observed to reduce hydroxyl radical generation by about 47%. nih.gov This direct scavenging action lessens the burden of these reactive molecules on the cell, thus averting damage to vital components such as DNA, lipids, and proteins. The formulation of zinc and pyruvate into a single compound creates a synergistic effect in diminishing these destructive radicals. google.com

Inhibition of Superoxide (B77818) Radical Formation

Beyond scavenging pre-existing radicals, zinc;2-oxopropanoate is also involved in preventing their initial formation. The zinc ion can impede the function of enzymes that generate superoxide radicals, a key example being NADPH oxidase. nih.govjppres.com By restraining this pro-oxidant enzyme, zinc contributes to a reduction in the cellular output of superoxide anions. jppres.com

Moreover, zinc is an indispensable structural element of the antioxidant enzyme superoxide dismutase (SOD). nih.govjppres.com SOD's primary role is to convert superoxide radicals into the less reactive substances, hydrogen peroxide and molecular oxygen. nih.govjppres.com Studies have substantiated that zinc compounds can inhibit the production of superoxide anions. nih.gov Notably, zinc pyruvate has been shown to block the release of superoxide radicals from macrophage cells in vitro, with a specific inhibition constant (Ki) of 550 ± 25 mM. google.com

Cellular Protection Against Oxidative Damage (In Vitro Models)

The antioxidant capabilities of zinc;2-oxopropanoate lead to concrete protective benefits for cells experiencing oxidative stress, a fact supported by various in vitro experiments. Zinc, on its own, defends cells from oxidative harm by stabilizing cellular membranes and shielding the sulfhydryl groups of proteins from oxidation. nih.govfrontiersin.org

In studies using cultured human retinal pigment epithelial (RPE) cells, zinc demonstrated a protective effect against the toxicity induced by hydrogen peroxide and the herbicide paraquat. nih.gov It was noted that RPE cells grown in a medium with reduced zinc levels were more vulnerable to oxidative damage. nih.gov In a similar vein, research on the human liver cell line, HepG2, revealed that zinc supplementation could guard against oxidative and DNA damage caused by ochratoxin A. osti.gov The study found that zinc lowered the production of reactive oxygen species and diminished the number of DNA strand breaks prompted by the toxin. osti.gov The protective influence of zinc is also linked to the induction of metallothioneins, which are effective scavengers of reactive oxygen species. frontiersin.orgmdpi.com

Cellular Proliferation and Viability Enhancement

In addition to its antioxidant functions, zinc;2-oxopropanoate is integral to essential cellular activities like proliferation and survival. The zinc ion is vital for cell growth, the synthesis of DNA, and the proper regulation of the cell cycle. mdpi.comnih.gov

Promotion of Mammalian Cell Proliferation Rates (In Vitro Studies)

Research has established that zinc can stimulate the proliferation of a range of mammalian cell types in laboratory settings. For example, in studies with murine C2C12 myoblasts, zinc was observed to enhance proliferation, which was confirmed by a higher count of cells incorporating EdU, a marker indicating active DNA synthesis. nih.gov It has also been shown that elevating zinc levels in the culture medium encourages the proliferation of naturally cycling cells. elifesciences.org This phenomenon is tied to zinc's function as a cofactor for a multitude of enzymes and transcription factors that are essential for DNA replication and cell division. researchgate.net

The table below provides a summary of the documented effects of zinc on the proliferation of various cell lines in vitro.

| Cell Line | Observation |

| Murine C2C12 myoblasts | Zinc stimulated proliferation, evidenced by an increased number of cells incorporating EdU. nih.gov |

| Naturally cycling mammalian cells | Elevated zinc levels in the culture medium fostered cellular proliferation. elifesciences.org |

Contribution to Cellular Resuscitation Mechanisms

The constituent parts of zinc;2-oxopropanoate also assist cells in their recovery from stress and injury. Zinc plays a part in the restoration of energy metabolism in cells subjected to toxin-induced stress. researchgate.net It aids in the transport of pyruvate into the mitochondria and supports oxidative phosphorylation, both of which are fundamental for the production of cellular energy. researchgate.net

Furthermore, in experimental models of myogenic quiescence (a state of reversible cell cycle arrest), zinc has been demonstrated to activate myogenic cells. nih.gov The concurrent application of zinc and insulin (B600854) led to a significant increase in the number of quiescent reserve cells re-entering the cell cycle. nih.gov This points to a role for zinc in cellular revival and the activation of dormant stem cells, a process that is vital for tissue maintenance and repair. When reintroduced, zinc can reboot the proliferation of cells that had become quiescent due to its absence. elifesciences.org

Structural and Regulatory Functions of Zinc;2-oxopropanoate within Cellular Systems

Zinc;2-oxopropanoate, also known as zinc pyruvate, is a compound that combines the essential trace element zinc with pyruvate, a key intermediate in cellular metabolism. Its functions within cellular systems are largely attributable to the roles of its constituent parts, where it serves as a bioavailable source of both zinc and pyruvate. Zinc, in particular, is crucial for a wide array of structural and regulatory processes. It acts as a catalytic cofactor in over 300 enzymes and a structural component in thousands of proteins, influencing everything from macromolecular stability to gene expression and intracellular signaling. google.comnih.govredalyc.orgmdpi.com

Stabilization of Organic Structures and Biological Membranes

The zinc ion (Zn²⁺) is indispensable for maintaining the structural integrity of numerous organic macromolecules and biological membranes. google.comnih.gov Its role is not catalytic but purely structural, providing stability to proteins and cellular structures. redalyc.org As a source of zinc, zinc;2-oxopropanoate contributes to these vital stabilizing functions.

One of the most well-documented structural roles of zinc is in zinc finger motifs. These are small protein domains where zinc ions are coordinated by cysteine or histidine residues, creating a stable structure essential for the protein's function, particularly in DNA binding. google.comredalyc.org Beyond zinc fingers, zinc ions are integral to the tertiary and quaternary structure of many enzymes and non-enzyme proteins, often by cross-linking different parts of the polypeptide chain or stabilizing the interface between protein subunits. redalyc.orgnih.gov

Zinc is also critical for the integrity of biological membranes. It is known to bind to membrane components, protecting them from oxidative damage and helping to maintain their fluidity and permeability. nih.govtermedia.pl A deficiency in zinc can lead to impaired plasma membrane function. nih.gov Furthermore, zinc is an essential structural component of ribosomes; in its absence, ribosomes can disintegrate, halting protein synthesis. redalyc.org

Table 1: Examples of Zinc-Dependent Enzymes with Structural or Catalytic Roles

| Enzyme/Protein Class | Specific Example(s) | Role of Zinc | Primary Function | Reference(s) |

| Polymerases | DNA Polymerase, RNA Polymerase | Catalytic & Structural | Synthesis of DNA and RNA | google.com |

| Hydrolases | Alkaline Phosphatase, Carboxypeptidase | Catalytic | Phosphate (B84403) group removal, Protein digestion | google.com |

| Oxidoreductases | Superoxide Dismutase (Cu/Zn-SOD) | Structural | Antioxidant defense, converting superoxide radicals to oxygen and hydrogen peroxide | google.com |

| Dehydrogenases | Alcohol Dehydrogenase | Catalytic & Structural | Interconversion of alcohols and aldehydes/ketones | redalyc.orgtermedia.pl |

| Transcription Factors | Zinc Finger Proteins (e.g., TFIIIA) | Structural | DNA binding and gene regulation | google.comredalyc.orgnih.gov |

Influence on Gene Expression, Transcription, and Translation

Zinc;2-oxopropanoate influences the fundamental processes of gene expression, transcription, and translation primarily through the action of the zinc ion. Zinc is essential for all forms of life due to its critical role in the expression of genes. google.com

The most significant influence of zinc on gene expression is through its role in transcription factors. redalyc.org A large number of these proteins contain "zinc finger" domains, which are structurally dependent on zinc ions. These domains allow the transcription factors to bind to specific sequences of DNA, thereby activating or repressing the transcription of target genes. google.comtermedia.pl In the hippocampus alone, changes in cytosolic zinc can modulate the expression of over 900 genes. nih.gov

Beyond transcription factors, key enzymes central to the processes of transcription and translation are zinc-dependent metalloenzymes. These include DNA polymerase and RNA polymerase, which are responsible for DNA replication and the transcription of DNA into RNA, respectively. google.com The structural integrity of ribosomes, the cellular machinery for translating mRNA into protein, is also dependent on an adequate supply of zinc. redalyc.org

Research has demonstrated specific instances of zinc-mediated gene regulation. For example, zinc deficiency has been shown to reduce the hepatic gene expression of pyruvate kinase, a key glycolytic enzyme. nih.gov Conversely, in certain cancer cells, the zinc transporter ZIP4 can activate the transcription factor ZEB1 (Zinc Finger E-box Binding Homeobox 1), leading to changes in the expression of other genes that promote tumor progression. pnas.org The transcription factor E4F1 has also been identified as a master regulator of a suite of genes essential for the pyruvate dehydrogenase complex, which links glycolysis to the citric acid cycle. pnas.org

Table 2: Research Findings on Zinc's Influence on Gene Expression

| Gene/Protein Target | Cellular Context | Effect of Zinc | Research Finding | Reference(s) |

| Pyruvate Kinase (PK) | Rat Liver | Deficiency reduces expression | Zinc deficiency may impair the ability to catabolize dietary carbohydrates by reducing PK gene expression. | nih.gov |

| TREM1 | Glioblastoma Cells | Zinc uptake via ZIP4 leads to increased expression | Zinc-dependent transcription factor ZEB1 induces TREM1 overexpression, promoting an immune-favorable tumor environment. | pnas.org |

| PDH Complex Genes (Dlat, Dld, Mpc1, etc.) | Mammalian Cells | E4F1, a zinc-finger protein, controls expression | The transcription factor E4F1 is a master regulator of genes involved in pyruvate oxidation. | pnas.org |

| Metallothionein | Various | Upregulates expression | Zinc induces the expression of metallothionein, a protein that binds excess zinc and acts as an antioxidant. | nih.gov |

Regulation of Intracellular Components and Signaling Pathways

Zinc ions, supplied by compounds like zinc;2-oxopropanoate, are now recognized as important signaling molecules, similar to calcium ions, capable of modulating a variety of intracellular signaling pathways. mdpi.comresearchmap.jp These "zinc signals" are transient fluctuations in the concentration of free zinc ions within the cytosol or specific organelles, which in turn regulate the function of target proteins. cambridge.org

Zinc pyruvate has been shown to directly modulate immune-related signaling. It can influence both humoral and cellular activation components, including the MHC III complex, and regulate the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. google.com It also plays a regulatory role in the secretion of other signaling molecules like interferon-γ (IFN-γ), IL-4, and IL-10. google.com

Zinc's regulatory effects extend to key metabolic pathways. It facilitates the transport of pyruvate into mitochondria, a critical step for cellular energy production via the citric acid cycle and oxidative phosphorylation. researchgate.netnih.govvetdergikafkas.org However, zinc concentrations must be tightly controlled, as high levels can inhibit crucial enzymes in both glycolysis, such as phosphofructokinase, and the citric acid cycle, including the pyruvate dehydrogenase complex. nih.govmdpi.com

Furthermore, zinc signaling intersects with major cellular control pathways:

Insulin Signaling: Zinc can enhance insulin signaling by inhibiting protein tyrosine phosphatase 1B (PTP1B), an enzyme that normally deactivates the insulin receptor. cambridge.org

Stress and Apoptosis Pathways: In certain contexts, elevated intracellular zinc can trigger the endoplasmic reticulum (ER) stress pathway and the stress-activated protein kinase/c-Jun amino-terminal kinase (SAPK/JNK) pathway, which can lead to apoptosis. mdpi.com

Kinase Signaling: Zinc can influence kinase cascades. In a study on glioblastoma, zinc-dependent processes led to the activation of the SYK-PDK-STAT3 signaling axis in immune cells, promoting tumor growth. pnas.org

Table 3: Intracellular Signaling Pathways Modulated by Zinc

| Pathway/Component | Effect of Zinc Modulation | Cellular Outcome | Reference(s) |

| Cytokine Signaling (e.g., TNF-α, IL-6) | Modulates cytokine release | Regulation of inflammatory responses | google.com |

| Insulin Signaling | Inhibition of PTP1B | Enhancement of insulin receptor activity | mdpi.comcambridge.org |

| Mitochondrial Pyruvate Transport | Facilitates transport | Links glycolysis to the citric acid cycle for energy production | researchgate.netnih.gov |

| SAPK/JNK Pathway | Activation by elevated zinc | Can trigger stress responses and apoptosis | mdpi.com |

| Pyruvate Dehydrogenase Complex (PDHC) | Inhibition at high concentrations | Decreased conversion of pyruvate to acetyl-CoA | mdpi.com |

| SYK-PDK-STAT3 Axis | Activation in microglia (indirect) | Promotes an immune environment favorable to tumor progression | pnas.org |

Interactions of Zinc;2 Oxopropanoate with Other Biological Systems and Stressors

Modulation of Cellular Response to Heavy Metal Exposure

Zinc;2-oxopropanoate plays a crucial role in mitigating the toxic effects of heavy metals, such as cadmium, at a cellular level. This protection is achieved by influencing cellular uptake, metabolic pathways, and mitochondrial function.

Cadmium is a toxic heavy metal that can induce significant cellular damage, leading to apoptosis (programmed cell death). plos.org Studies in Madin-Darby bovine kidney (MDBK) epithelial cells have shown that exposure to cadmium leads to a dose- and time-dependent increase in apoptotic cell death, accompanied by elevated levels of intracellular reactive oxygen species (ROS) and mitochondrial damage. plos.org

Supplementation with zinc has been shown to counteract these toxic effects. In both MDBK cells and RAW 264.7 macrophage cell lines, zinc supplementation significantly alleviates cadmium-induced cytotoxicity. plos.orgnih.gov The protective mechanism involves mitigating cell apoptosis, reducing excessive ROS production, and preventing mitochondrial membrane depolarization. nih.gov A key aspect of this protection is zinc's ability to reduce the intracellular accumulation of cadmium. nih.gov For instance, in RAW 264.7 cells exposed to 20 μM of cadmium, zinc supplementation led to a remarkable decrease in intracellular cadmium levels. nih.gov This protective effect is more pronounced at lower concentrations of cadmium, suggesting that high levels of the heavy metal might cause irreversible damage that zinc cannot fully prevent. plos.org The antagonism of zinc against cadmium toxicity is partly achieved by preventing cadmium bioaccumulation and promoting the expression of metallothioneins, which are metal-binding proteins that detoxify heavy metals. plos.orgnih.gov

| Cellular Model | Stressor | Observed Effect of Stressor | Effect of Zinc Supplementation | Reference |

|---|---|---|---|---|

| Madin-Darby Bovine Kidney (MDBK) Cells | Cadmium (Cd²⁺) | Increased apoptotic cell death, elevated ROS, mitochondrial damage. | Alleviated cytotoxicity, reduced apoptosis, decreased ROS, and protected mitochondria. | plos.org |

| RAW 264.7 Macrophages | Cadmium (Cd) | Cell apoptosis, excessive ROS output, mitochondrial membrane depolarization. | Inhibited cytotoxicity, mitigated apoptosis, reduced ROS, and prevented mitochondrial depolarization. | nih.gov |

Both cadmium and zinc can inhibit cellular energy production by targeting the mitochondrial electron transport chain (ETC), though their specific mechanisms can differ. The ETC is a series of protein complexes that generate the majority of cellular ATP. khanacademy.org

Cadmium is a potent inhibitor of the ETC. nih.gov It has been shown to block Complex III, which promotes the generation of ROS and damages the mitochondrial membrane. chula.ac.th Cadmium can also interact with and inhibit Complex I and Complex II. nih.gov Its toxicity is often attributed to its ability to displace other essential metals, like zinc and iron, from proteins and its high affinity for sulfhydryl (-SH) groups, which are abundant in ETC enzymes. chula.ac.thmdpi.com

Zinc, while an essential nutrient, can also be toxic in excess and can impair the ETC. mdpi.comnih.gov Studies on isolated brain mitochondria show that elevated zinc concentrations can inhibit components of the ETC, leading to a loss of mitochondrial membrane potential and decreased ATP production. mdpi.comnih.gov Zinc has been shown to inhibit Complex III, which can lead to increased ROS production. mdpi.com Unlike cadmium, which often acts as a foreign toxin, zinc's inhibitory effects are part of a complex regulatory system where intracellular zinc levels must be tightly controlled to maintain normal mitochondrial function. mdpi.comnih.gov

| Metal | Primary ETC Targets | Mechanism of Inhibition | Consequence | Reference |

|---|---|---|---|---|

| Cadmium (Cd) | Complex I, Complex II, Complex III | Binds to sulfhydryl groups, displaces essential metals, interacts at the Q site of Complex I and III. | Inhibition of respiration, increased ROS production, mitochondrial damage. | nih.govchula.ac.th |

| Zinc (Zn) | Complex III, other components of glycolysis and TCA cycle | Direct inhibition of enzyme complexes at elevated concentrations. | Dissipation of membrane potential, reduced oxygen utilization, increased ROS. | mdpi.comnih.govnih.gov |

Cellular stressors like cadmium not only affect the ETC but also inhibit glycolysis, the process that converts glucose to pyruvate (B1213749) for energy. researchgate.net Research on murine hippocampal HT-22 cells demonstrated that cadmium inhibits both mitochondrial oxidative phosphorylation and glycolysis, as measured by the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), respectively. researchgate.net

Pyruvate, the anionic component of zinc;2-oxopropanoate, has been shown to counteract these effects. In studies where HT-22 cells were exposed to cadmium, the addition of pyruvate restored the ECAR, indicating a recovery of the glycolytic pathway. researchgate.netresearchgate.net This restoration of glycolysis by pyruvate was associated with an increase in cellular ATP levels, which were significantly decreased by cadmium exposure. researchgate.net Furthermore, zinc itself plays a role in restoring impaired energetic metabolism. researchgate.net It is conducive to mitochondrial pyruvate transport and oxidative phosphorylation. researchgate.netresearchgate.net In conditions of toxin-induced stress, zinc can help restore the impaired energy metabolism. researchgate.net While high levels of zinc can be detrimental, physiological concentrations are essential for regulating mitochondrial processes. mdpi.com Therefore, the compound zinc;2-oxopropanoate provides both zinc and pyruvate, which can work synergistically to restore cellular energy pathways disrupted by stressors like cadmium.

Comparative Analysis of Cadmium and Zinc Mechanisms in Electron Transport Inhibition

Antiviral Mechanisms and Cellular Defense Pathways (In Vitro Investigations)

Zinc;2-oxopropanoate has demonstrated notable antiviral properties in laboratory settings, particularly against influenza viruses. Its mechanism of action involves direct interference with viral processes and the protection of host cells from infection-related damage.

The antiviral activity of zinc;2-oxopropanoate against influenza A and B viruses has been demonstrated through its ability to inhibit two key viral processes: hemagglutination and infectivity. google.com Hemagglutination is the process where the viral hemagglutinin (HA) protein binds to sialic acid receptors on the surface of red blood cells (and host cells), causing them to clump together. This binding is the first step in viral entry. biorxiv.org

In vitro studies have shown that zinc ions directly interfere with the binding of the influenza virus to these receptors. biorxiv.orgresearchgate.netbiorxiv.org Zinc pyruvate was found to inhibit this virus-induced hemagglutination (vHA) at IC₅₀ concentrations (the concentration required to inhibit the process by 50%) of approximately 50 μg/mL. google.com This inhibition of receptor binding effectively neutralizes the virus's ability to initiate an infection. biorxiv.org Beyond preventing binding, zinc pyruvate also inhibits viral infectivity in cell cultures, as measured by plaque reduction assays. google.com This indicates that the compound can prevent the virus from successfully replicating and spreading to other cells.

| Assay | Virus Model | Observed Effect of Zinc;2-oxopropanoate | Key Finding | Reference |

|---|---|---|---|---|

| Viral Hemagglutination (vHA) Inhibition | Influenza A and B | Inhibited the clumping of red blood cells induced by the virus. | IC₅₀ concentration for vHA inhibition was ~50 μg/mL. | google.com |

| Plaque Reduction Assay (Infectivity) | Influenza A and B in MDCK cells | Reduced the formation of viral plaques in cell culture. | Demonstrates potentiation of antiviral action by inhibiting viral replication. | google.com |

In addition to its direct antiviral effects, zinc;2-oxopropanoate exhibits significant cytoprotective properties, meaning it protects host cells from the damage caused by viral infection. google.com A notable feature of this compound is its very low cytotoxicity to the host cells themselves. For example, lysis of red blood cells only begins at concentrations around 1000 μg/mL, which is substantially higher than the concentration needed for antiviral activity. google.com

This low toxicity results in a very high therapeutic index for zinc pyruvate, calculated to be around 2000. google.com The therapeutic index is a measure of a drug's safety, comparing the dose that causes a therapeutic effect to the dose that causes toxicity. A high index indicates that the compound is effective at concentrations that are safe for the host cells. This effect is described as synergistic, meaning the combined action of zinc and pyruvate in this specific compound is significantly more effective and less toxic than administering the two components separately. google.com This cytoprotective action supports host cell survival even in the presence of a viral challenge. google.com

Modulatory Effects on Viral Entry and Replication Pathways (e.g., SARS-CoV-2)

Research has highlighted the role of zinc ions, the active component of zinc;2-oxopropanoate, in interfering with viral life cycles, including that of SARS-CoV-2. The antiviral mechanisms of zinc are multifaceted and target various stages of viral infection.

One primary mechanism is the inhibition of viral replication. frontiersin.orgnih.gov Studies have shown that an increase in intracellular zinc concentration can impair the replication of several RNA viruses. pagepressjournals.org Specifically, zinc ions have been found to inhibit the RNA-dependent RNA polymerase (RdRp) of coronaviruses, an essential enzyme for viral genome replication. frontiersin.orgmdpi.com This inhibition is thought to occur through a direct effect on the enzyme's activity, potentially by interfering with template binding. nih.gov For SARS-CoV-2, zinc ions have been shown to inhibit the main protease (Mpro), another crucial enzyme for viral replication, with nanomolar affinity. biorxiv.orgnih.gov The crystal structure of the Mpro-Zn2+ complex reveals that the zinc ion coordinates with the catalytic dyad at the enzyme's active site, leading to its inhibition. biorxiv.orgnih.gov

Beyond direct enzymatic inhibition, zinc may also modulate viral entry into host cells. The entry of SARS-CoV-2 is mediated by the angiotensin-converting enzyme 2 (ACE2) receptor. frontiersin.orgmdpi.com Zinc has been suggested to decrease the activity of ACE2, thereby potentially inhibiting the fusion of the virus with the host cell membrane. nih.gov It is also proposed that zinc can minimize the expression of ACE2 receptors by affecting the activity of sirtuin-1 (SIRT-1), further reducing the probability of viral binding. mdpi.comdovepress.com

The use of zinc ionophores, which are compounds that facilitate the transport of zinc ions across cell membranes, has been shown to enhance the antiviral potency of zinc. biorxiv.org For instance, the natural ionophore quercetin (B1663063) has been observed to increase the intracellular concentration of zinc, leading to a more than twofold inhibition of SARS-CoV-2 replication in vitro. news-medical.net

Stimulation of Interferon Production and Antiviral Protein Synthesis

Zinc plays a significant role in the innate immune response to viral infections, particularly through its influence on interferon (IFN) production and signaling. spandidos-publications.com Interferons are cytokines that are crucial for activating antiviral defenses within the host. spandidos-publications.com

Zinc has been shown to induce the production of IFN-α and IFN-γ. spandidos-publications.com The antiviral mechanisms of zinc include the modulation of the immune system, leading to increased signaling associated with interferons. spandidos-publications.com These cytokines, in turn, can stimulate the influx of zinc into the target cell, highlighting a synergistic relationship. spandidos-publications.com For example, zinc supplementation can reconstitute the expression of human interferon alpha (IFN-α) by leukocytes and potentiate its antiviral effect. frontiersin.org

The zinc finger antiviral protein (ZAP) is an interferon-stimulated gene (ISG) that plays a key role in the host's defense against viral infections. plos.org ZAP is induced by Type I, II, and III interferons, all of which have demonstrated strong inhibitory effects against SARS-CoV-2. biorxiv.org ZAP specifically targets CpG dinucleotides in viral RNA, leading to its degradation. biorxiv.org While SARS-CoV-2 exhibits a strong suppression of CpG dinucleotides, ZAP can still restrict its replication. biorxiv.org

Furthermore, by increasing the levels of IFN-α, zinc indirectly promotes the synthesis of other antiviral proteins. mdpi.comdovepress.com These include latent ribonuclease and protein kinase RNA-activated, which can degrade viral RNA and further inhibit viral replication. mdpi.comdovepress.com However, it is worth noting that some studies suggest a more complex role for zinc in interferon signaling, with one study indicating that zinc can act as a potent and specific inhibitor of IFN-λ3 signaling, which could lead to increased viral replication for certain viruses like Hepatitis C. nih.gov

Antimicrobial Activity of Derivatives Synthesized from Zinc;2-oxopropanoate

Investigation of Nano-ZnO Derived from Zinc;2-oxopropanoate Precursors

Zinc oxide nanoparticles (Nano-ZnO) can be synthesized using zinc;2-oxopropanoate (zinc pyruvate) as a precursor, although various zinc salts like zinc nitrate (B79036) and zinc acetate (B1210297) are more commonly cited in the literature for synthesis via methods such as precipitation, solvothermal, and green synthesis. mdpi.commdpi.comnih.gov The synthesis method significantly influences the resulting nanoparticles' characteristics, such as size, morphology, and surface properties, which in turn affect their antimicrobial efficacy. mdpi.com

Common synthesis techniques include:

Precipitation: This method involves mixing a zinc salt precursor with a precipitating agent (e.g., sodium hydroxide) under controlled conditions to form ZnO nanoparticles. mdpi.commdpi.com The resulting precipitate is then washed and thermally treated. mdpi.com

Solvothermal/Hydrothermal Methods: In these techniques, the zinc precursor is dissolved in a solvent and subjected to high temperatures and pressures, leading to the formation of ZnO nanoparticles. mdpi.com

Green Synthesis: This eco-friendly approach utilizes plant extracts (e.g., from pomegranate peel or coffee grounds) or microorganisms as reducing and capping agents for the synthesis of Nano-ZnO. mdpi.comnih.gov

Polyol Method: This involves refluxing a zinc precursor, such as zinc acetate, in a polyol like diethylene glycol or triethylene glycol. nih.gov

The characterization of the synthesized Nano-ZnO is crucial to understand its properties. Techniques such as X-ray Diffraction (XRD) are used to determine the crystalline structure, which is typically a hexagonal wurtzite structure for ZnO. mdpi.comorientjchem.org Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide information on the morphology and size of the nanoparticles. mdpi.comnih.gov UV-Visible Spectroscopy is used to determine the optical properties and the band-gap energy. mdpi.com

The precursor used can impact the final properties of the Nano-ZnO. For instance, using zinc nitrate versus zinc acetate in a sol-gel method resulted in nanoparticles with different morphologies, crystallite sizes, and band-gap energies. mdpi.com

Efficacy Against Bacterial Pathogens in Controlled Environments

Nano-ZnO derived from various precursors has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. dovepress.comnih.gov This efficacy is attributed to several mechanisms, including the generation of reactive oxygen species (ROS), the release of zinc ions, and direct interaction with the bacterial cell membrane, leading to its disruption. dovepress.com

The antibacterial effectiveness of Nano-ZnO is influenced by factors such as particle size, concentration, and the specific bacterial strain. nih.gov Smaller nanoparticles generally exhibit higher antibacterial activity due to their larger surface area-to-volume ratio, which enhances surface reactivity. dovepress.comnih.gov

Studies have shown that Nano-ZnO is effective against a range of pathogens, including:

Staphylococcus aureus (Gram-positive) dovepress.comresearchgate.net

Escherichia coli (Gram-negative) dovepress.comresearchgate.net

Pseudomonas aeruginosa (Gram-negative) nih.govdovepress.com

Bacillus cereus (Gram-positive) dovepress.com

Klebsiella pneumoniae (Gram-negative) nih.gov

The table below summarizes the antibacterial efficacy of Nano-ZnO from various studies, highlighting the minimum inhibitory concentration (MIC) and the method of synthesis.

| Bacterial Strain | Synthesis Method | Particle Size | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Green Synthesis (Lemon Leaf Extract) | ~14 nm | - | ehemj.com |

| Escherichia coli | Green Synthesis (Lemon Leaf Extract) | ~14 nm | - | ehemj.com |

| Pseudomonas aeruginosa | Green Synthesis (Lemon Leaf Extract) | ~14 nm | - | ehemj.com |

| Bacillus cereus | Green Synthesis (Clove Bud Extract) | - | 62.5 | dovepress.com |

| Streptococcus mutans | Polyol Method | - | Varies | nih.gov |

| Vibrio cholerae | Aqueous Precipitation | - | Varies | nih.gov |

| E. coli | Chemical Technique | ~30 nm | - | ajol.info |

Note: MIC values can vary significantly based on the specific synthesis method, particle characteristics, and testing methodology.

Research indicates that Gram-positive bacteria may be more sensitive to Nano-ZnO than Gram-negative bacteria. ehemj.com However, other studies have shown significant inhibitory effects against Gram-negative strains as well. nih.gov The efficacy of Nano-ZnO suggests its potential application as an alternative to conventional antibiotics, particularly in addressing microbial resistance. dovepress.com

Analytical and Spectroscopic Methodologies for Zinc;2 Oxopropanoate Research

Advanced Spectroscopic Techniques in Biological Systems

Spectroscopic methods are fundamental in probing the molecular characteristics of zinc;2-oxopropanoate. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers detailed insights into its structure and dynamics.

Solution and Solid-State NMR for Molecular Mechanism and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules like zinc;2-oxopropanoate. openmedscience.com In solution, ¹H-NMR can be used to identify and quantify the compound and its related forms. For instance, ¹H-NMR spectra of zinc pyruvate (B1213749) in D₂O show distinct signals for the methyl protons of the keto form (CH₃—CO) and the hydrated gem-diol form (CH₃—C(OH)₂). google.com This indicates an equilibrium between these species in aqueous solution.

Studies have utilized ¹H-NMR to monitor reactions involving pyruvate and zinc ions. For example, the zinc-catalyzed decarboxylation of oxaloacetate to form pyruvate was studied, where ¹H-NMR was used to track the formation of pyruvate and its subsequent dimerization, providing evidence for a transient zinc-pyruvate enolate intermediate. rsc.org Furthermore, variable-temperature ¹H-NMR has been employed to study the dynamics of zinc complexes in solution, revealing information about their stability and exchange processes. d-nb.info While solid-state NMR is a valuable tool for studying the structure and dynamics of biomolecules in a more native-like environment, specific studies applying this technique to zinc;2-oxopropanoate are not widely documented in the reviewed literature. openmedscience.com However, solid-state NMR has been used extensively to study metal-binding sites in enzymes, a principle that could be applied to investigate the interaction of zinc with pyruvate-utilizing enzymes. openmedscience.com

Application of ¹³C and ²H NMR in Structural and Dynamical Studies of Biomolecules

Isotope-labeling, in conjunction with NMR, provides enhanced detail on molecular structure and metabolic pathways. ¹³C-NMR is particularly valuable for tracing the metabolic fate of pyruvate. Studies using hyperpolarized [1-¹³C]pyruvate have demonstrated its utility as a diagnostic tracer for monitoring cellular metabolism in real-time. researchgate.netresearchgate.net The ¹³C-NMR spectra can distinguish between [1-¹³C]pyruvate and its hydrated form, showing distinct peaks for the carboxyl carbon in each state. researchgate.net This technique allows for the observation of metabolic conversion of pyruvate to other molecules like lactate (B86563) and alanine, providing a window into cellular bioenergetics.

Although less common, ²H (deuterium) NMR can also be applied to study molecular dynamics. While specific applications of ²H NMR to zinc;2-oxopropanoate were not found in the search results, the technique is broadly used to investigate the dynamics of lipids and proteins in biological membranes and could be used to probe the effects of zinc pyruvate on membrane structure and function.

Table 1: Representative NMR Spectroscopic Data for Zinc Pyruvate and Related Species

| Nucleus | Species | Chemical Shift (δ) | Multiplicity / Coupling | Solvent | Reference |

| ¹H | Pyruvate (keto form, CH₃) | 2.42 ppm | singlet | D₂O | google.com |

| ¹H | Pyruvate (hydrate form, CH₃) | 1.54 ppm | singlet | D₂O | google.com |

| ¹³C | [1-¹³C]Pyruvate (carboxyl) | 175.7 ppm | - | D₂O | researchgate.net |

| ¹³C | [1-¹³C]Pyruvate hydrate (B1144303) (carboxyl) | 164.2 ppm | - | D₂O | researchgate.net |

| ¹³C | Pyruvate hydrate (carbonyl) | ~93.5 ppm | doublet (J = 67 Hz) | D₂O | researchgate.net |

Biochemical Assays for Functional Characterization

To understand the biological effects of zinc;2-oxopropanoate, a variety of biochemical assays are employed to measure its impact on cellular functions, particularly its antioxidant properties and its role in energy metabolism.

Quantitative Measurement of Superoxide (B77818) Radicals and Inhibition Constants

Zinc and pyruvate individually have been studied for their roles in modulating oxidative stress. Zinc can inhibit the production of hydroxyl radicals in certain in vitro systems. nih.gov Pyruvate is a known scavenger of reactive oxygen species (ROS), including hydrogen peroxide and superoxide radicals. nih.govphysiology.org The ability of a compound to scavenge superoxide radicals (O₂⁻•) can be quantified using various assays, such as those based on the xanthine/xanthine oxidase system or photochemical generation of the radical. physiology.orgresearchgate.net

Assessment of Cellular Oxygen Consumption and Extracellular Acidification Rates

Cellular metabolism can be assessed in real-time by measuring two key parameters: the oxygen consumption rate (OCR), which is an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), which is largely attributed to the production of lactate from glycolysis. plos.orgkarger.comnih.gov Instruments like the Seahorse XF Analyzer are commonly used for these measurements. karger.comnih.govdovepress.com

Studies have shown that zinc can have complex, concentration-dependent effects on cellular bioenergetics. For example, treatment of vascular smooth muscle cells with zinc sulfate (B86663) (ZnSO₄) led to an increase in both basal and maximal OCR, as well as an increase in ECAR, suggesting that both mitochondrial respiration and glycolysis are stimulated to meet a higher ATP demand. nih.gov Conversely, in other cell types like neuronal cells and liver cancer cells, toxic concentrations of zinc have been shown to decrease OCR, indicating mitochondrial dysfunction. karger.comdovepress.com The addition of pyruvate to the assay medium is standard practice as it serves as a key substrate for the tricarboxylic acid (TCA) cycle, fueling mitochondrial respiration. karger.comhaematologica.org By measuring OCR and ECAR in the presence and absence of zinc;2-oxopropanoate, researchers can determine its influence on the balance between aerobic respiration and glycolysis.

Table 2: Representative Effects of Zinc on Cellular Bioenergetics

| Cell Type | Zinc Compound | Concentration | Effect on OCR | Effect on ECAR | Reference |

| Rat Aortic Smooth Muscle Cells (RASMC) | ZnSO₄ | 50 µM | Increased | Increased | nih.gov |

| Rat Aortic Endothelial Cells (RAENDO) | ZnSO₄ | 10-50 µM | No significant change | No significant change | nih.gov |

| M17 Human Neuroblastoma | Zinc | 5 µM | Decreased | No significant change | karger.com |

| HepG2 Liver Cancer | ZnO Nanoparticles | 10-30 µg/mL | Decreased | Not Reported | dovepress.com |

| PANC-1 Pancreatic Cancer | ZEB1 Knockdown (regulator of Zinc) | - | Increased | Decreased | wjgnet.com |

ATP Level Determination in Cellular Bioenergetics Studies

The ultimate output of cellular energy metabolism is the production of adenosine (B11128) triphosphate (ATP). Therefore, measuring cellular ATP levels is a direct way to assess the bioenergetic status of a cell and the impact of compounds like zinc;2-oxopropanoate. A common method for ATP determination is the luciferin-luciferase bioluminescence assay. arvojournals.orgarvojournals.org In this assay, the enzyme luciferase catalyzes the oxidation of luciferin (B1168401) in an ATP-dependent manner, producing light that can be quantified with a luminometer. The light intensity is directly proportional to the ATP concentration.

Studies have shown that exposure to toxic levels of zinc can lead to a rapid and drastic depletion of intracellular ATP, which is often associated with cell death. arvojournals.orgjneurosci.orgnih.gov Conversely, the addition of pyruvate has been demonstrated to protect against this zinc-induced ATP depletion. arvojournals.orgjneurosci.orgnih.gov This protective effect is attributed to pyruvate's ability to bypass potential zinc-induced blocks in glycolysis and directly fuel mitochondrial ATP production. jneurosci.orgnih.gov By providing an alternative energy substrate, pyruvate helps maintain cellular energy homeostasis in the face of metabolic stress. nih.govresearchgate.net

Microscopy and Imaging Techniques

Microscopy and imaging are indispensable in the study of zinc;2-oxopropanoate, particularly when it is formulated as a nanomaterial. These techniques provide critical insights into the structural and morphological properties of nanoparticles and their interactions with biological systems at a cellular level.

X-ray Diffraction (XRD) for Nanoparticle Characterization

X-ray Diffraction (XRD) is a primary analytical technique used to determine the crystalline structure, phase composition, and average crystallite size of zinc-containing nanoparticles. scirp.orgmedcraveonline.com When X-rays interact with a crystalline material, they are diffracted in specific directions, producing a unique diffraction pattern. This pattern serves as a fingerprint for the material's crystal lattice.

In the characterization of nanoparticles synthesized with zinc compounds, XRD analysis confirms the formation of the desired crystalline phase, such as the hexagonal wurtzite structure commonly observed for zinc oxide (ZnO) nanoparticles. scirp.orgmedcraveonline.com The diffraction peaks in the XRD pattern are compared with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS) to verify the phase purity. medcraveonline.com The absence of peaks from other phases indicates the high purity of the synthesized material. medcraveonline.com

Furthermore, the broadening of the diffraction peaks is an intrinsic characteristic of nanomaterials and is inversely related to the crystallite size. primescholars.com The average crystallite size can be estimated using the Debye-Scherrer equation, which relates the peak's full width at half-maximum (FWHM) to the crystallite dimensions. medcraveonline.com More advanced methods like the Williamson-Hall (W-H) analysis and Size-Strain Plot (SSP) can also be employed to separate the effects of crystallite size and lattice strain on peak broadening. scirp.org

Table 1: Example of XRD Data Analysis for Synthesized Zinc Oxide Nanoparticles

| Parameter | Description | Typical Finding | Source |

|---|---|---|---|

| Crystal Structure | The geometric arrangement of atoms within the crystal. | Hexagonal Wurtzite | scirp.orgmedcraveonline.com |

| JCPDS Card No. | Standard reference pattern for material identification. | 36-1451 | medcraveonline.com |

| Diffraction Peaks (2θ) | Angles at which constructive interference of X-rays occurs. | (100), (002), (101), (102), (110) | primescholars.com |

| Analytical Method | Equation used to calculate crystallite size from peak broadening. | Debye-Scherrer Equation, Williamson-Hall (W-H) Analysis | scirp.orgmedcraveonline.com |

| Average Crystallite Size | The mean size of the coherently scattering crystalline domains. | 20-45 nm | scirp.orgacs.org |

Atomic Force Microscopy (AFM) for Nanomaterial Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. mdpi.comsphinxsai.com It is a powerful tool for characterizing the morphology, size, and surface texture of zinc-containing nanomaterials without requiring special coatings that could alter the sample. mdpi.com

AFM operates by scanning a sharp probe, or tip, over the sample surface. The forces between the tip and the sample lead to a deflection of the cantilever holding the tip, which is monitored to create a topographical map. sphinxsai.com This analysis provides a true 3D surface profile, revealing details about the shape and dispersion of the nanoparticles. mdpi.com For instance, studies on ZnO nanoparticles have used AFM to confirm their spherical or cone-like grain structure and uniform surface coverage. sphinxsai.comresearchgate.net

The data obtained from AFM can be used to measure particle dimensions and surface roughness parameters, such as the root mean square (RMS) average. sphinxsai.com These morphological details are crucial as they can influence the nanoparticle's chemical reactivity and biological interactions. AFM results are often correlated with size estimates from XRD analysis to provide a comprehensive characterization of the nanomaterial. researchgate.net

Table 2: Morphological Characteristics of Zinc-Containing Nanoparticles via AFM

| Characteristic | Description | Example Measurement | Source |

|---|---|---|---|

| Imaging Mode | Method of scanning the surface. | Tapping or Contact Mode | sphinxsai.com |

| Particle Shape | The observed geometric form of the nanoparticles. | Spherical, Spindle-shaped, Cone-like Grains | sphinxsai.comresearchgate.net |

| 3D Topography | A three-dimensional map of the sample's surface features. | Provides visualization of height and surface uniformity. | mdpi.com |

| Surface Roughness (RMS) | The root mean square average of the height deviations. | Can be quantified to compare surface textures. | sphinxsai.com |

| Particle Size | Direct measurement of nanoparticle dimensions from the image. | Correlates with data from XRD and TEM. | researchgate.net |

Flow Cytometry for Intracellular Superoxide and Membrane Potential Analysis

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of cells as they pass one by one through a laser beam. It is particularly valuable for studying the effects of substances like zinc;2-oxopropanoate on cellular processes, such as the generation of reactive oxygen species (ROS) and the stability of mitochondrial membrane potential (ΔΨm). aatbio.comnih.gov